环庚三烯羟环庚酮

描述

Cyproheptadine is a first-generation H1-antihistamine drug . It’s a white to slightly yellow, crystalline powder that is odorless and has a slightly bitter taste .

Molecular Structure Analysis

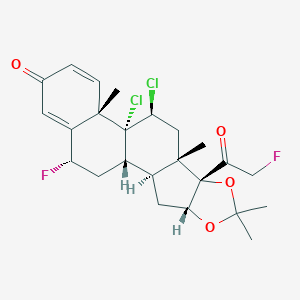

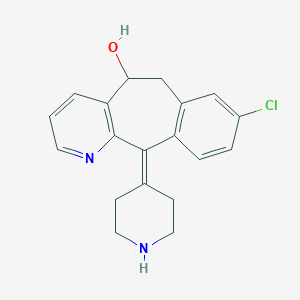

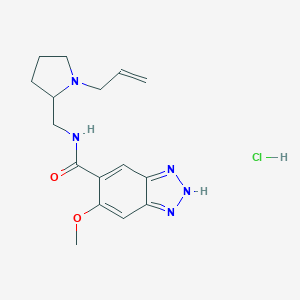

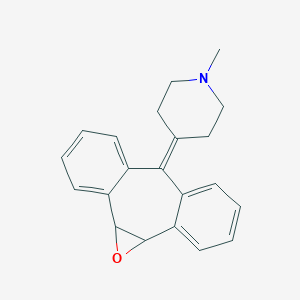

The molecular formula of Cyproheptadine epoxide is C21H21NO . For more detailed structural information, you may refer to resources like PubChem .

Chemical Reactions Analysis

The specific chemical reactions involving “Cyproheptadine epoxide” are not available in the sources I found .

Physical And Chemical Properties Analysis

Cyproheptadine is a white to slightly yellow, crystalline powder that is odorless and has a slightly bitter taste. It is relatively stable in light, at room temperature, and is nonhygroscopic .

科学研究应用

透皮递送开发

研究员 Prasad、Pavani 和 Sri (2022) 开发了一种环庚三烯羟环庚酮透皮治疗系统。他们使用具有不同聚合物的基质型方法,并研究了药物和聚合物的物理化学相容性。他们的研究结果表明,药物从贴剂中释放受扩散机制控制 (Prasad, Pavani, & Sri, 2022)。

特定疾病的治疗应用

- 儿童喂养困难和生长不良:Sant’Anna 等人 (2014) 评估了环庚三烯羟环庚酮对生长不良儿童的疗效和安全性,发现体重和喂养行为有显着改善 (Sant’Anna 等人,2014)。

尿路上皮癌中的抗肿瘤活性

Hsieh 等人 (2016) 探讨了环庚三烯羟环庚酮在尿路上皮癌 (UC) 中的抗肿瘤作用。他们的研究发现,环庚三烯羟环庚酮抑制了 UC 细胞的增殖并诱导了细胞凋亡,表明其作为 UC 治疗的治疗剂的潜力 (Hsieh 等人,2016)。

食欲刺激和体重增加

Harrison 等人 (2019) 的一项系统评价确定了环庚三烯羟环庚酮作为食欲刺激剂的用途,在各种人群中观察到显着的体重增加。然而,其在恶性或进行性疾病(如 HIV 和癌症)中的疗效很小 (Harrison 等人,2019)。

儿童功能性胃肠道疾病

Madani、Cortes 和 Thomas (2016) 评估了环庚三烯羟环庚酮在治疗儿童功能性胃肠道疾病 (FGID) 中的疗效,发现症状显着改善,安全性良好 (Madani, Cortes, & Thomas, 2016)。

生长激素不敏感综合征

Razzaghy-Azar、Nourbakhsh 和 Nourbakhsh (2018) 报告了一名患有生长激素不敏感综合征 (GHIS) 的患者在接受环庚三烯羟环庚酮治疗后身高增长意外增加,这导致进一步调查其对 GHIS 患者生长参数的影响 (Razzaghy-Azar 等人,2018)。

神经保护作用

Yu (2002) 研究了环庚三烯羟环庚酮对大鼠原代皮层培养中谷氨酸诱导的神经毒性的神经保护作用。该研究表明环庚三烯羟环庚酮在保护谷氨酸诱导的神经元损伤方面具有潜力 (Yu, 2002)。

白化小鼠的免疫调节

Hasan 等人 (2017) 评估了环庚三烯羟环庚酮对白化小鼠血液淋巴细胞和细胞因子水平的影响,突出了其潜在的免疫调节作用 (Hasan 等人,2017)。

作用机制

Target of Action

Cyproheptadine, the parent compound of Cyproheptadine epoxide, is a potent competitive antagonist of both serotonin and histamine receptors . It primarily targets H1 receptors and some serotonin receptor subtypes .

Mode of Action

Cyproheptadine exerts its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . This antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine’s ability to stimulate the appetite .

Biochemical Pathways

Cyproheptadine has been found to inhibit the proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase . This suggests that the P38 MAP kinase pathway plays a significant role in the biochemical pathways affected by Cyproheptadine.

Pharmacokinetics

The metabolites of Cyproheptadine are excreted in urine and feces .

Result of Action

Cyproheptadine’s action results in the alleviation of allergic symptoms, stimulation of appetite, and off-label treatment of serotonin syndrome . It has also been found to inhibit the proliferation of hepatocellular carcinoma cells .

Action Environment

The action of Cyproheptadine can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the individual’s liver function. Additionally, its efficacy can be influenced by the individual’s overall health status and the presence of other medications .

未来方向

属性

IUPAC Name |

1-methyl-4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-22-12-10-14(11-13-22)19-15-6-2-4-8-17(15)20-21(23-20)18-9-5-3-7-16(18)19/h2-9,20-21H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBOBOCBTFPEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969154 | |

| Record name | 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyproheptadine epoxide | |

CAS RN |

54191-04-7 | |

| Record name | Cyproheptadine 10,11-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054191047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPROHEPTADINE-10,11-EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3G2X5UQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。